5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
Preparation Methods
The synthesis of 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-ethoxybenzoic acid with thiosemicarbazide under specific conditions to form the thiadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Scientific Research Applications
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thiadiazole derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways .
Comparison with Similar Compounds
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
5-(2-Methyl-phenyl)-[1,3,4]thiadiazol-2-ylamine: Similar structure but with a methyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
5-(2-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine:
The uniqueness of this compound lies in its ethoxy group, which imparts specific chemical properties and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVCVLKNXTRGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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